molecular formula C22H25Cl2N5O B8535021 3,4-dichloro-N-{1-[3-(4-methyl-1-piperazinyl)propyl]-1H-benzimidazol-2-yl}benzamide

3,4-dichloro-N-{1-[3-(4-methyl-1-piperazinyl)propyl]-1H-benzimidazol-2-yl}benzamide

Cat. No. B8535021
M. Wt: 446.4 g/mol
InChI Key: LPJYMZWTYLVCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002623

Procedure details

To a mechanically stirred suspension of 1-[3-(4-methyl-1-piperazinyl)propyl]-2-aminobenzimidazole (123 g., 0.45 mole) and anhydrous potassium carbonate (182 g., 1.35 mole), in methylene chloride (1100 ml.) under nitrogen at 0° C. (ice-salt bath), was added 3,4-dichlorobenzoylchloride (113 g., 0.54 mole) at a rate sufficient to maintain the reaction temperature at 0°-3° C. The total time required for the addition was 1 hour. After stirring for 5 hours at ambient temperature, the reaction mixture was cooled to 10° C. and adjusted to pH 2 by the addition of 1N HCl. The precipitated hydrochloride salt was collected by suction filtration and then partitioned between 10% aqueous NaOH (800 ml.) and chloroform (1000 ml.). The phases were separated and the basic aqueous layer was extracted with chloroform (500 ml.). The organic layers were combined, dried (MgSo4), and evaporated in vacuo giving 1-[3-(4-methyl-1-piperazinyl)propyl]-2-(3,4 -dichlorobenzamido) benzimidazole as a pale yellow solid, m.p. 170°-172° C. Treatment with 2 equivalents of methane sulfonic acid in chloroform (500 ml.), removal of solvent and recrystallization from 1-propanol gave 136 g., (47% yield) of 1-[3-(4-methyl-1-piperazinyl)propyl]-2-(3,4-dichlorobenzamido) benzimidazole dimesylate as a white crystalline solid, m.p. 170°-173° C.
Name
1-[3-(4-methyl-1-piperazinyl)propyl]-2-aminobenzimidazole
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
113 g
Type
reactant
Reaction Step Three
Quantity
1100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][N:11]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[N:13]=[C:12]2[NH2:20])[CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].[Cl:27][C:28]1[CH:29]=[C:30]([CH:34]=[CH:35][C:36]=1[Cl:37])[C:31](Cl)=[O:32].Cl>C(Cl)Cl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][N:11]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[N:13]=[C:12]2[NH:20][C:31](=[O:32])[C:30]2[CH:34]=[CH:35][C:36]([Cl:37])=[C:28]([Cl:27])[CH:29]=2)[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
1-[3-(4-methyl-1-piperazinyl)propyl]-2-aminobenzimidazole
Quantity
123 g
Type
reactant
Smiles
CN1CCN(CC1)CCCN1C(=NC2=C1C=CC=C2)N
Name
Quantity
182 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
113 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1Cl
Name
Quantity
1100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature at 0°-3° C
ADDITION
Type
ADDITION
Details
The total time required for the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
The precipitated hydrochloride salt was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
partitioned between 10% aqueous NaOH (800 ml.) and chloroform (1000 ml.)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the basic aqueous layer was extracted with chloroform (500 ml.)
CUSTOM
Type
CUSTOM
Details
dried (MgSo4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCN(CC1)CCCN1C(=NC2=C1C=CC=C2)NC(C2=CC(=C(C=C2)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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